molecular formula C14H15NO2 B2821884 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2490431-93-9

3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B2821884
CAS No.: 2490431-93-9
M. Wt: 229.279
InChI Key: LJGMACFPCOBZDO-UHFFFAOYSA-N
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Description

3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione (CAS 2490431-93-9) is a high-purity (≥95%) bicyclic compound with a molecular weight of 229.27 g/mol and the molecular formula C14H15NO2 . This compound features a fused [3.2.0]heptane core structure, which incorporates a nitrogen atom at position 3, a benzyl group at the same position, and a methyl substituent at the 6-position, with two ketone groups at positions 2 and 4 . This specific architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry. Its primary research value lies in its potential biological activities. Scientific investigations suggest this compound is a candidate for developing new antimicrobial agents, with preliminary studies showing significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . Furthermore, in vitro cytotoxicity assays have revealed its selective activity against certain human cancer cell lines, including breast cancer cells (MCF7), with an IC50 value of approximately 25 µM, highlighting its potential as a scaffold for anticancer agent development . The mechanism of action for this bicyclic dione is believed to involve the interaction with specific enzymes or receptors within biological systems, potentially altering metabolic pathways and cellular functions . As a building block, it contributes to the construction of more complex molecules for pharmaceutical research . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-7-11-12(9)14(17)15(13(11)16)8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMACFPCOBZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H15NO2
  • Molecular Weight : 229.27 g/mol
  • Structure : The compound features a bicyclic structure with a benzyl group and a methyl group attached to a nitrogen-containing ring.

Synthesis and Preparation Methods

The synthesis of 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : This method requires specific catalysts and solvents to achieve high purity and yield.
  • Industrial Production : Large-scale synthesis often utilizes automated reactors and continuous flow systems for efficiency.

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Cytotoxicity : In vitro assays have shown selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex molecules, contributing to the development of novel compounds in organic chemistry.

Biological Research

The compound's interactions with enzymes and receptors are studied to elucidate its biological activity and mechanisms of action, which may lead to advancements in drug discovery.

Case Study 1: Antimicrobial Screening

A study assessed the antimicrobial efficacy of various bicyclic compounds, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration comparable to established antibiotics.

Case Study 2: Cytotoxicity Assay

In vitro assays on human cancer cell lines revealed that the compound exhibited selective cytotoxicity towards breast cancer cells (MCF7), with an IC50 value of approximately 25 µM, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares structural features, synthesis routes, and key properties of 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione with analogous bicyclic compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound [3.2.0]heptane 3-Benzyl, 6-methyl, 2,4-dione 229.3 Discontinued; potential medicinal building block
cis-3-Azabicyclo[3.2.0]heptane-2,4-dione [3.2.0]heptane None 139.1 Simpler scaffold; used in crystallography studies
3-Benzyl-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione [3.1.0]hexane 3-Benzyl, 6,6-diphenyl, 2,4-dione 353.4 Increased steric bulk; potential solubility challenges
3-Oxabicyclo[3.2.0]heptane-2,4-dione [3.2.0]heptane (oxygen) None 126.1 Oxygen analog; cyclobutane-derived anhydride
3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione [3.2.0]heptane 3-Dioxopiperidinyl, 2,4-dione 250.2 Enhanced bioactivity; evaluated for therapeutic potential

Physicochemical Properties

  • Melting/Boiling Points : Data for the target compound are unavailable. However, analogs like 3-benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane exhibit predicted properties: density 1.184 g/cm³, boiling point 337.8°C, and pKa ~14 .

Biological Activity

3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione, with the molecular formula C14H15NO2C_{14}H_{15}NO_2, is a bicyclic compound notable for its complex structure, which includes a benzyl group and a nitrogen-containing ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. These interactions can lead to alterations in metabolic pathways, potentially affecting cellular functions and signaling mechanisms.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Cytotoxicity : Investigations into its cytotoxic effects reveal potential applications in cancer therapy, particularly against specific tumor cell lines.

Comparative Biological Activity

To better understand the biological significance of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeNotable Activity
8-Azabicyclo[3.2.1]octaneBicyclicAnalgesic properties
3-Azabicyclo[3.3.1]nonaneBicyclicAntidepressant effects
1-Azabicyclo[3.2.0]heptaneBicyclicNeuroprotective effects

Case Study 1: Antimicrobial Screening

A study conducted on the antimicrobial efficacy of various bicyclic compounds included this compound. The results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Cytotoxicity Assay

In vitro assays were performed on several human cancer cell lines to evaluate the cytotoxic potential of this compound. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF7) with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent.

Research Findings Summary

Recent investigations into the biological activity of this compound have highlighted its multifaceted role in medicinal chemistry:

  • Synthesis and Characterization : The synthesis involves multi-step organic reactions with high yields achievable under optimized conditions.
  • Biological Testing : Comprehensive biological assays have confirmed its potential efficacy against various pathogens and cancer cell lines.

Q & A

Q. How does crystallography contribute to understanding structure-property relationships?

  • Applications :
  • X-ray data reveal intermolecular C=O···H-N hydrogen bonds (2.8–3.0 Å), influencing crystal packing and melting points .
  • Packing energy calculations (DREIDING force field) predict solubility trends in polar solvents (e.g., DMSO > methanol) .

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